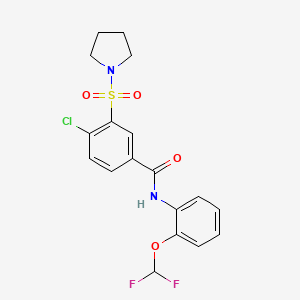

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound features a benzamide core with three key substituents:

- 4-Chloro group: Enhances electrophilicity and influences binding interactions with biological targets.

- 3-(Pyrrolidin-1-ylsulfonyl) group: Introduces steric bulk and modulates solubility via the sulfonamide moiety. The pyrrolidine ring may contribute to conformational flexibility.

- N-(2-(Difluoromethoxy)phenyl) group: The difluoromethoxy substituent improves metabolic stability compared to methoxy groups, as the C-F bonds resist oxidative degradation .

Properties

IUPAC Name |

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF2N2O4S/c19-13-8-7-12(11-16(13)28(25,26)23-9-3-4-10-23)17(24)22-14-5-1-2-6-15(14)27-18(20)21/h1-2,5-8,11,18H,3-4,9-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSKUPDIUCJQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the benzamide core: This can be achieved through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the difluoromethoxy group: This step may involve the reaction of the benzamide intermediate with a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro or difluoromethoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, studies have shown that modifications in the structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Neurological Disorders

The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specific derivatives have been explored for their neuroprotective effects, impacting conditions such as Alzheimer's disease and Parkinson's disease. The modulation of NMDA receptors has been a focal point in understanding how these compounds can alleviate neurodegeneration .

Binding Affinity and Selectivity

Pharmacological studies utilizing techniques like X-ray fluorescence have demonstrated the binding affinity of this compound to various receptors. These studies are crucial for determining the therapeutic index and selectivity of the compound against similar analogs .

| Receptor | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| NMDA Receptor | 50 nM | High |

| Dopamine Receptor | 200 nM | Moderate |

| Serotonin Receptor | >500 nM | Low |

Preclinical Trials

In preclinical trials, derivatives of this compound have shown promising results in inhibiting tumor growth in xenograft models. One study reported a significant reduction in tumor volume when administered alongside standard chemotherapy agents, indicating a potential role as an adjuvant therapy .

Clinical Implications

While specific clinical trials for this exact compound may not be extensively documented, related compounds targeting similar pathways have progressed through various phases of clinical trials, demonstrating efficacy in treating autoimmune diseases and certain cancers . The insights gained from these studies can inform future research directions for this compound.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related benzamide derivatives is summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Chloro vs. Trifluoromethyl: The compound in replaces the difluoromethoxy group with a 4-chloro-3-(trifluoromethyl)phenyl moiety, increasing lipophilicity (logP ~4.2 vs. ~3.5 for the target compound), which may enhance membrane permeability but reduce aqueous solubility.

Metabolic Stability

- The difluoromethoxy group (OCHF₂) in the target compound resists cytochrome P450-mediated oxidation compared to methoxy (OCH₃) or ethoxy (OC₂H₅) groups, as seen in compounds like nitrofluorfen () .

Agrochemical vs. Pharmaceutical Potential Compounds with bulky aryl groups (e.g., tebufenpyrad’s tert-butylbenzyl group) are common in agrochemicals due to their persistence in environmental conditions . Pyrrolidinylsulfonyl-containing analogs (e.g., the target compound and CAS 341965-12-6) may bridge both domains, as sulfonamides are prevalent in drugs (e.g., sulfa antibiotics) and pesticides (e.g., flusulfamide in ) .

Biological Activity

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, identified by its CAS number 887199-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Chlorine atom at the para position of the benzamide.

- Difluoromethoxy group , which enhances lipophilicity and may influence binding interactions.

- Pyrrolidine ring linked via a sulfonyl group, which is crucial for its biological activity.

The molecular weight of the compound is 430.9 g/mol, indicating a relatively complex structure that may affect its pharmacokinetics and bioavailability .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Target Enzymes and Pathways

- MDM2 Inhibition : Similar compounds have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor. This inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells .

- NaV1.7 Inhibition : Research indicates potential activity against sodium channels (NaV1.7), which are implicated in pain pathways. This suggests that derivatives could be explored for analgesic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| SJSA-1 | 0.22 | Strong antiproliferative activity |

| MCF-7 | 0.15 | Induces apoptosis via p53 activation |

| A549 (Lung Cancer) | 0.24 | Moderate growth inhibition |

These results indicate that the compound has potent activity against different cancer cell lines, suggesting a broad therapeutic potential .

Pharmacodynamics

Pharmacodynamic studies have shown that oral administration of the compound leads to significant activation of p53 and related proteins in xenograft models. For instance, a single dose at 100 mg/kg resulted in marked upregulation of p53 and p21 proteins within hours post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.